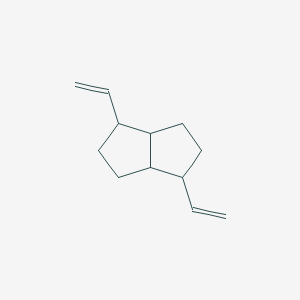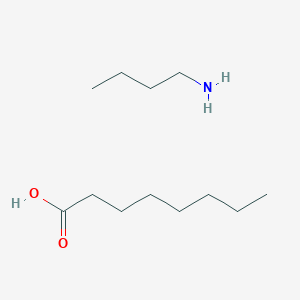
Butan-1-amine;octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-1-amine;octanoic acid is a chemical compound with the molecular formula C12H27NO2. It is formed by the combination of octanoic acid and 1-butanamine in a 1:1 molar ratio. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, compd. with 1-butanamine (1:1) typically involves the reaction of octanoic acid with 1-butanamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the compound. The reaction can be represented as follows:
C8H16O2+C4H11N→C12H27NO2
Industrial Production Methods
In industrial settings, the production of octanoic acid, compd. with 1-butanamine (1:1) involves large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Butan-1-amine;octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of halogenated compounds and esters.
Scientific Research Applications
Butan-1-amine;octanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of cosmetics, food additives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of octanoic acid, compd. with 1-butanamine (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Octanoic acid, compd. with dibutylamine (1:1)
- Octanoic acid, compd. with ethylamine (1:1)
- Octanoic acid, compd. with methylamine (1:1)
Uniqueness
Butan-1-amine;octanoic acid is unique due to its specific combination of octanoic acid and 1-butanamine, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
17463-28-4 |
|---|---|
Molecular Formula |
C12H27NO2 |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
butan-1-amine;octanoic acid |
InChI |
InChI=1S/C8H16O2.C4H11N/c1-2-3-4-5-6-7-8(9)10;1-2-3-4-5/h2-7H2,1H3,(H,9,10);2-5H2,1H3 |
InChI Key |
SGTADWDVCKFNIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)O.CCCCN |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCN |
Key on ui other cas no. |
17463-28-4 |
Synonyms |
Octanoic acid, compd. with 1-butanamine (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


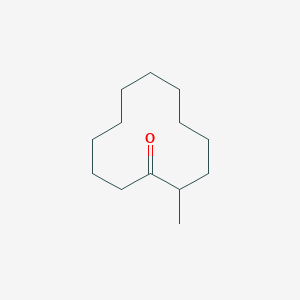
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)


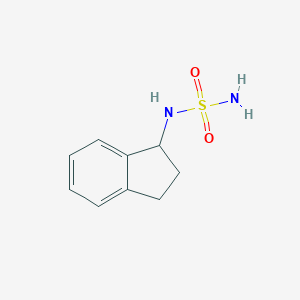

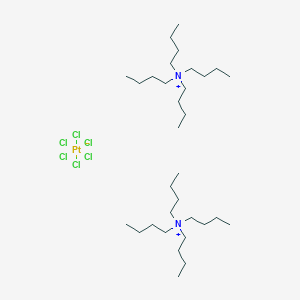
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
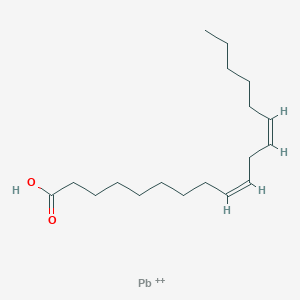

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)


